4-phenoxy-1H-indole
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Overview
Description
4-Phenoxy-1H-indole is a heterocyclic aromatic organic compound that features an indole core substituted with a phenoxy group at the 4-position Indole derivatives are known for their diverse biological activities and are found in many natural products and pharmaceuticals
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 4-phenoxy-1H-indole typically involves the following steps:
Fischer Indole Synthesis: This method involves the reaction of phenylhydrazine with a ketone or aldehyde in the presence of an acid catalyst to form the indole core.
Phenoxy Substitution: The indole core is then subjected to a nucleophilic aromatic substitution reaction with a phenol derivative to introduce the phenoxy group at the 4-position.
Industrial Production Methods: Industrial production of this compound may involve large-scale Fischer indole synthesis followed by phenoxy substitution using optimized reaction conditions to ensure high yield and purity. Catalysts and solvents are carefully selected to facilitate the reactions and minimize by-products.
Chemical Reactions Analysis
Types of Reactions: 4-Phenoxy-1H-indole undergoes various chemical reactions, including:
Common Reagents and Conditions:
Oxidation: Potassium permanganate, chromium trioxide.
Reduction: Hydrogen gas, palladium catalyst.
Substitution: Phenol derivatives, acid catalysts.
Major Products Formed:
Oxidation Products: Oxidized derivatives of this compound.
Reduction Products: Reduced derivatives with modified functional groups.
Substitution Products: Various substituted indole derivatives depending on the reagents used.
Scientific Research Applications
4-Phenoxy-1H-indole has a wide range of applications in scientific research:
Mechanism of Action
The mechanism of action of 4-phenoxy-1H-indole involves its interaction with specific molecular targets and pathways:
Comparison with Similar Compounds
4-Phenyl-1H-indole: Similar structure but with a phenyl group instead of a phenoxy group.
4-Methoxy-1H-indole: Contains a methoxy group at the 4-position instead of a phenoxy group.
4-Chloro-1H-indole: Features a chloro group at the 4-position.
Uniqueness: 4-Phenoxy-1H-indole is unique due to the presence of the phenoxy group, which imparts distinct chemical reactivity and potential biological activities compared to its analogs .
Properties
Molecular Formula |
C14H11NO |
---|---|
Molecular Weight |
209.24 g/mol |
IUPAC Name |
4-phenoxy-1H-indole |
InChI |
InChI=1S/C14H11NO/c1-2-5-11(6-3-1)16-14-8-4-7-13-12(14)9-10-15-13/h1-10,15H |
InChI Key |
VYXXECBUSAHQQR-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)OC2=CC=CC3=C2C=CN3 |
Origin of Product |
United States |
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